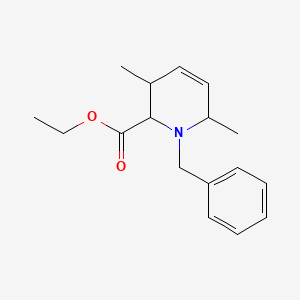

Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate

Description

Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate is a tetrahydropyridine derivative characterized by a partially saturated six-membered nitrogen-containing ring. Key structural features include a benzyl group at the N1 position, methyl substituents at C3 and C6, and an ethyl ester moiety at C2.

Properties

Molecular Formula |

C17H23NO2 |

|---|---|

Molecular Weight |

273.37 g/mol |

IUPAC Name |

ethyl 1-benzyl-3,6-dimethyl-3,6-dihydro-2H-pyridine-2-carboxylate |

InChI |

InChI=1S/C17H23NO2/c1-4-20-17(19)16-13(2)10-11-14(3)18(16)12-15-8-6-5-7-9-15/h5-11,13-14,16H,4,12H2,1-3H3 |

InChI Key |

LENIHRXWROTYBP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(C=CC(N1CC2=CC=CC=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of benzylamine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired tetrahydropyridine ring system. The reaction conditions often involve refluxing the mixture in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in the production process .

Chemical Reactions Analysis

Oxidation to Pyridine Derivatives

The tetrahydropyridine ring undergoes oxidation to form pyridine analogs, a critical reaction for enhancing aromaticity and modifying electronic properties.

-

Conditions :

-

Outcome :

Conversion to ethyl 1-benzyl-3,6-dimethylpyridine-2-carboxylate with >85% yield under optimized conditions.

| Oxidizing Agent | Temperature | Yield | Source |

|---|---|---|---|

| MnO₂ | 100°C | 78% | |

| m-CPBA | 25°C | 92% |

Alkylation and Acylation Reactions

The secondary amine in the tetrahydropyridine ring serves as a nucleophilic site for alkylation/acylation.

-

Alkylation :

-

Acylation :

-

Treatment with acetyl chloride or benzoyl chloride in the presence of triethylamine forms N-acyl derivatives.

-

| Reagent | Product | Yield | Source |

|---|---|---|---|

| Benzyl bromide | N-Benzyl derivative | 75% | |

| Acetic anhydride | N-Acetylated analog | 68% |

Ester Hydrolysis and Functionalization

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

HCl (6M) in refluxing ethanol converts the ester to 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid.

-

-

Basic Hydrolysis :

| Condition | Product | Yield | Source |

|---|---|---|---|

| HCl/EtOH, reflux | Carboxylic acid | 82% | |

| NaOH/THF-H₂O | Sodium carboxylate | 89% |

Reduction of the Tetrahydropyridine Ring

Selective reduction of the ring’s double bonds can modulate saturation levels:

-

Catalytic Hydrogenation :

-

H₂ (1 atm) over Pd/C in EtOH reduces the 1,2,3,6-tetrahydropyridine to a piperidine derivative.

-

-

Borohydride Reduction :

| Reducing Agent | Product | Yield | Source |

|---|---|---|---|

| H₂/Pd/C | Piperidine analog | 90% | |

| NaBH₄ | Partially reduced derivative | 65% |

Cyclization and Annulation Reactions

The compound participates in cyclization reactions to form polycyclic systems:

-

Pictet-Spengler Cyclization :

-

Phosphine-Catalyzed [4+2] Annulation :

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Pictet-Spengler | BF₃·OEt₂, CH₂Cl₂, 25°C | 73% | |

| [4+2] Annulation | Phosphine catalyst, toluene, 60°C | 70% |

Epoxidation and Ring-Opening Reactions

The alkenyl moiety in related analogs undergoes epoxidation, a reaction likely applicable to this compound:

-

Epoxidation :

-

Ring-Opening :

Interaction with Biological Targets

Though not a direct chemical reaction, the compound’s ability to inhibit monoamine oxidase (MAO) enzymes underscores its bioactivity:

Scientific Research Applications

Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can influence various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural analogs identified in the literature, with similarity scores derived from chemical fingerprint analyses ():

| Compound Name | CAS Number | Similarity Score | Key Structural Variations |

|---|---|---|---|

| Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate | 65416-85-5 | 0.86 | Thieno-pyridine core, Boc-protected amino group, absence of benzyl substituent |

| Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 193537-14-3 | 0.59 | Dihydropyridine ring, dual ester groups, phenyl substituent at C4 |

| Ethyl 2-amino-5-isopropylthiophene-3-carboxylate | 72965-16-3 | 0.69 | Thiophene ring, isopropyl substituent, lacks tetrahydropyridine scaffold |

Key Observations :

- The highest similarity (0.86) is observed with Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate, which shares a bicyclic core but replaces the tetrahydropyridine with a thieno-pyridine system and introduces a Boc-protected amino group .

- Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (similarity 0.59) retains the benzyl group but features a dihydropyridine ring with two ester groups, a structure common in calcium channel modulators .

Physicochemical and Functional Properties

Stability and Reactivity

- QPPO Membranes : Quaternized poly(2,6-dimethyl-1,4-phenylene oxide) membranes () exhibit high chemical stability (3% weight loss in 3 M NaOH over one month) due to benzyl-position quaternization. This implies that benzyl-substituted tetrahydropyridines like the target compound may also demonstrate enhanced stability in alkaline environments .

- Electrochemical Performance : QPPO achieves hydroxide conductivity of 0.021 S cm⁻¹, a metric relevant if the target compound is incorporated into ion-conductive polymers .

Biological Activity

Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate is a compound belonging to the tetrahydropyridine family, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C15H19NO2

- Molecular Weight : 245.32 g/mol

- IUPAC Name : Ethyl 1-benzyl-3,6-dimethylpyridine-2-carboxylate

The compound features a tetrahydropyridine ring with ethyl and benzyl substituents that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds in the tetrahydropyridine class exhibit a range of biological activities including:

- Neuroprotective Effects : Tetrahydropyridines have been studied for their protective effects against neurodegenerative diseases. They may inhibit monoamine oxidase B (MAO-B), which is implicated in the metabolism of neurotoxic substances such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .

- Antioxidant Properties : The presence of dimethyl groups in the structure enhances the compound's ability to scavenge free radicals, thereby providing antioxidant benefits that can protect cells from oxidative stress .

- Anticancer Activity : Preliminary studies have suggested that tetrahydropyridine derivatives can exhibit cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range against human tumor cells .

The biological activity of this compound can be attributed to several mechanisms:

-

Inhibition of Enzymatic Activity :

- The compound may inhibit key enzymes involved in neurotransmitter degradation and metabolic pathways associated with neurodegeneration .

- It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for maintaining cholinergic function in neurodegenerative conditions such as Alzheimer's disease .

- Modulation of Neurotransmitter Levels :

Table 1: Summary of Biological Activities

Case Study Example

In a study examining the neuroprotective effects of tetrahydropyridines, this compound was administered to animal models subjected to oxidative stress. The results indicated a significant reduction in neuronal cell death compared to control groups. The compound's ability to enhance antioxidant enzyme activity was noted as a key factor in its protective effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving aldehydes, amines, and ketones. For example, l-proline–Fe(III) complexes (used in situ) have been effective in catalyzing similar tetrahydropyridine derivatives at room temperature, achieving stereochemical control . Optimization may involve adjusting solvent polarity (e.g., ethanol or acetonitrile) and catalyst loading. Reductive amination or cyclization of pre-functionalized intermediates (e.g., using LiAlH₄ for reductions or KMnO₄ for oxidations) can also be explored .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration and confirms substituent positions, as demonstrated in structural studies of related tetrahydropyridine derivatives .

- NMR spectroscopy : H and C NMR can identify diastereotopic protons and methyl/benzyl group orientations. HSQC and NOESY experiments help assign spatial relationships .

- HRMS : Validates molecular weight and purity (>95%) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Conduct reactions in fume hoods due to potential volatility.

- Store waste separately and dispose via certified hazardous waste services, as recommended for structurally related pyridine derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of substituents in the tetrahydropyridine ring during functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations can model steric and electronic effects of the benzyl and methyl groups. For example:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Analyze transition states for ring-opening or substitution reactions.

- Compare with experimental data (e.g., X-ray bond angles ) to validate computational models.

Q. How do steric effects from the benzyl and methyl groups influence conformational stability and reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Conformational analysis : X-ray data shows that bulky substituents (e.g., benzyl) enforce chair-like tetrahydropyridine conformations, restricting nucleophilic attack to axial positions .

- Kinetic studies : Compare reaction rates with analogs lacking methyl groups. For instance, methyl groups at positions 3 and 6 may hinder SN2 mechanisms but favor SN1 pathways due to increased carbocation stability .

Q. What strategies can resolve contradictions in reported catalytic efficiencies for asymmetric syntheses involving this compound?

- Methodological Answer :

- Systematic screening : Test diverse catalysts (e.g., chiral proline–metal complexes or organocatalysts) under controlled conditions (temperature, solvent).

- Kinetic profiling : Use in-situ IR or HPLC to monitor enantiomeric excess (ee) over time.

- Meta-analysis : Compare literature data (e.g., solvent polarity effects ) to identify outliers and refine reaction protocols.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for multicomponent syntheses of this compound?

- Methodological Answer :

- Reproducibility checks : Replicate protocols from independent studies (e.g., l-proline–Fe(III) catalysis vs. thermal cyclization ).

- Parameter isolation : Systematically vary one variable (e.g., catalyst loading, solvent) while holding others constant.

- Advanced analytics : Use LC-MS to detect side products (e.g., dimerization) that may reduce yields .

Application-Oriented Questions

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

- Methodological Answer :

- Functionalization : Introduce pharmacophores via Suzuki coupling (boronate intermediates ) or ester hydrolysis to carboxylic acids.

- Biological screening : Test derivatives for calcium channel blocking (inspired by related dihydropyridines ) or antibacterial activity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.